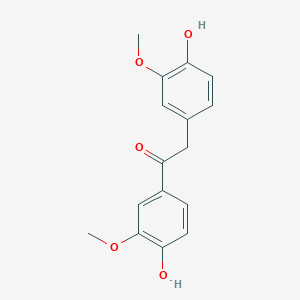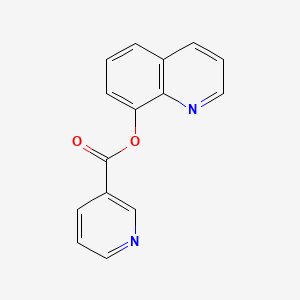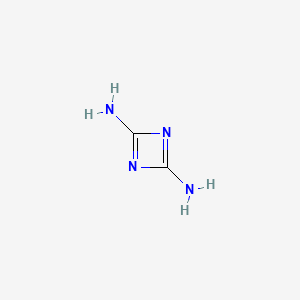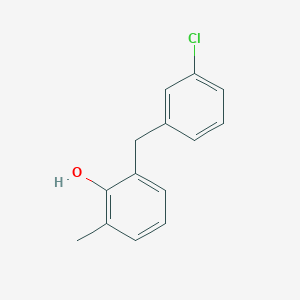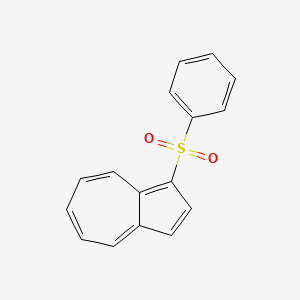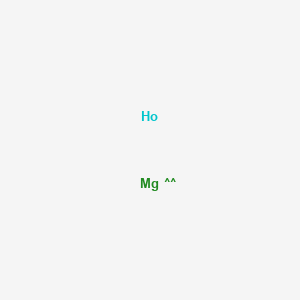
Holmium--magnesium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Holmium–magnesium (1/1) is an intermetallic compound formed between holmium and magnesium. Holmium is a rare-earth element, while magnesium is a lightweight metal known for its applications in various industries. The combination of these two elements results in a compound with unique properties that make it valuable for specific applications, particularly in advanced engineering materials.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of holmium–magnesium (1/1) can be achieved through electrochemical co-reduction of holmium (III) and magnesium (II) ions in eutectic lithium chloride-potassium chloride salts. This process involves the use of a molybdenum electrode at a temperature of 773 K. Various electrochemical techniques, such as cyclic voltammetry and square wave voltammetry, are employed to investigate the reduction peaks corresponding to the formation of holmium–magnesium intermetallic compounds .
Industrial Production Methods: In industrial settings, holmium–magnesium intermetallic compounds can be produced by galvanostatic electrolysis. This method involves the use of a constant current of 1.5 A for different electrolysis durations. The resulting compounds, such as Ho5Mg24, HoMg2, and HoMg, are characterized using X-ray diffraction and scanning electron microscopy .
化学反応の分析
Types of Reactions: Holmium–magnesium (1/1) undergoes various types of chemical reactions, including reduction and alloy formation. The co-reduction process involves the simultaneous reduction of holmium (III) and magnesium (II) ions on an inert electrode to form intermetallic compounds .
Common Reagents and Conditions: The common reagents used in the preparation of holmium–magnesium intermetallic compounds include lithium chloride, potassium chloride, and holmium (III) chloride. The reactions are typically carried out in a molten salt medium at elevated temperatures (773 K) using electrochemical techniques .
Major Products: The major products formed from these reactions include various holmium–magnesium intermetallic compounds, such as Ho5Mg24, HoMg2, and HoMg .
科学的研究の応用
Holmium–magnesium (1/1) has several scientific research applications, particularly in the fields of chemistry, materials science, and engineering. Some of the notable applications include:
Magnetic Refrigeration: Holmium exhibits a large magnetization change in a magnetic field, making it suitable for high-efficiency magnetic refrigeration.
Optical Thermometry: Holmium (III) molecular nanomagnets are used in optical thermometry, where they combine single-molecule magnetism with thermally modulated luminescence.
Advanced Engineering Materials: Holmium–magnesium intermetallic compounds are used as additives to light metal alloys in the aerospace and automotive industries.
作用機序
The mechanism of action of holmium–magnesium (1/1) involves the electrochemical co-reduction of holmium (III) and magnesium (II) ions. This process results in the formation of intermetallic compounds with unique properties. The molecular targets and pathways involved include the reduction peaks observed in cyclic voltammetry and square wave voltammetry, which correspond to the formation of holmium–magnesium intermetallic compounds .
類似化合物との比較
- Praseodymium–magnesium
- Erbium–magnesium
- Dysprosium–magnesium
- Ytterbium–magnesium
- Lutetium–magnesium
Holmium–magnesium (1/1) stands out due to its unique combination of properties, making it particularly valuable for applications in magnetic refrigeration and optical thermometry.
特性
CAS番号 |
12162-44-6 |
|---|---|
分子式 |
HoMg |
分子量 |
189.236 g/mol |
IUPAC名 |
holmium;magnesium |
InChI |
InChI=1S/Ho.Mg |
InChIキー |
VMRKBRPOZSOJRN-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Ho] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}benzoate](/img/structure/B14730682.png)
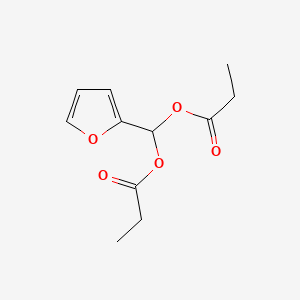

![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
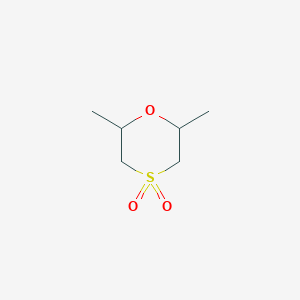

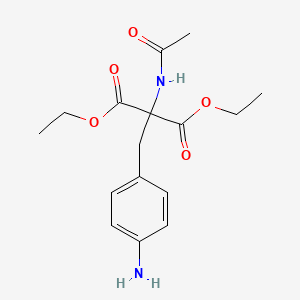
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

